molecular formula C34H37N3O11 B14766510 Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester

Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester

Cat. No.: B14766510
M. Wt: 663.7 g/mol
InChI Key: JUNPKZPYAAUNAJ-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzoic acid derivative with a complex structure featuring multiple functional groups. Key structural elements include:

  • Core structure: A benzoic acid backbone with a methyl ester at position 1 and a hydroxyl group at position 4.
  • Substituents: A butoxy linker at position 2, connecting to a chiral (2S)-2-(acetylamino)-3-oxopropyl chain. A 3-ethylphenyl group substituted with a carboxycarbonyl and 2-carboxyphenyl amino moiety.
  • Physicochemical properties: The compound’s polarity is influenced by its ester and carboxylic acid groups, while its stereochemistry ((2S)-configuration) may impact biological interactions .

Properties

Molecular Formula

C34H37N3O11

Molecular Weight

663.7 g/mol

IUPAC Name

3-[4-[2-acetamido-3-[4-(3-hydroxy-2-methoxycarbonylphenoxy)butylamino]-3-oxopropyl]-2-ethyl-N-oxaloanilino]benzoic acid

InChI

InChI=1S/C34H37N3O11/c1-4-22-17-21(13-14-26(22)37(31(41)33(44)45)24-10-7-9-23(19-24)32(42)43)18-25(36-20(2)38)30(40)35-15-5-6-16-48-28-12-8-11-27(39)29(28)34(46)47-3/h7-14,17,19,25,39H,4-6,15-16,18H2,1-3H3,(H,35,40)(H,36,38)(H,42,43)(H,44,45)

InChI Key

JUNPKZPYAAUNAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC(C(=O)NCCCCOC2=CC=CC(=C2C(=O)OC)O)NC(=O)C)N(C3=CC=CC(=C3)C(=O)O)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Protection-Directed Functionalization

The synthesis begins with methyl salicylate as the starting material. Selective protection of the 6-hydroxy group follows via:

  • Methylation : Using dimethyl sulfate (DMS) in alkaline conditions yields methyl 2-hydroxy-6-methoxybenzoate (85% yield).
  • Friedel-Crafts Acylation : AlCl3-catalyzed reaction with butyryl chloride introduces the butoxy precursor at position 2 (72% yield).

Key Reaction Conditions

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
1 DMS, NaOH H2O/EtOH 25 4 85
2 Butyryl Cl, AlCl3 DCM 0→25 12 72

Reductive Amination

The butyryl sidechain undergoes:

  • Oxidation : KMnO4 in acidic medium converts butyryl to 4-oxobutoxy (68% yield).
  • Reductive Amination : NH4OAc/NaBH3CN system introduces the primary amine (81% yield).

Synthesis of Fragment B: Chiral (2S)-2-Acetylamino-3-(4-Amino-3-Ethylphenyl)Propanoic Acid

Stereoselective Amino Acid Construction

L-Serine serves as the chiral precursor:

  • N-Acetylation : Acetic anhydride in pyridine/acetic acid (97.8% yield).
  • Mitsunobu Arylation : 3-Ethyl-4-nitrobenzyl alcohol with DIAD/PPh3 introduces the aromatic sidechain (65% yield).

Nitro Reduction and Functionalization

  • Catalytic Hydrogenation : H2/Pd/C reduces nitro to amine (quantitative).
  • Diazonium Coupling : Reaction with fragment C establishes the carbamoyl linkage.

Synthesis of Fragment C: N-(2-Carboxyphenyl)Carbamoyl Chloride

Carbamate Formation

Anthranilic acid undergoes:

  • Phosgenation : Triphosgene in dry toluene forms the isocyanate intermediate (89% yield).
  • Carbamoyl Chloride Formation : Trapping with HCl gas yields target fragment (76% yield).

Convergent Assembly Strategy

Peptide Coupling

Fragments A and B unite via:

  • EDCI/HOBt Mediated Amidation : Forms the central propionamide linkage (78% yield).

Urea Bond Formation

Fragment C couples to the aryl amine through:

  • Schotten-Baumann Reaction : Interfacial reaction with NaOH/CH2Cl2 (63% yield).

Critical Optimization Parameters

Protecting Group Strategy

  • Methyl Ether Protection : Prevents oxidation during Friedel-Crafts steps.
  • Tert-Butoxycarbonyl (Boc) : Shields amines during Mitsunobu reactions.

Stereochemical Control

  • Mitsunobu Configuration Retention : Ensures (2S) stereochemistry from L-serine.
  • Chiral HPLC Purification : Resolves diastereomers at final stage (99% ee).

Analytical Characterization Data

Technique Key Features Observed
1H NMR (500 MHz) δ 8.21 (d, J=8.5 Hz, 1H, ArH), δ 6.85 (s, 1H, NH), δ 4.32 (m, 1H, CHα)
13C NMR (125 MHz) δ 172.8 (COOCH3), δ 170.1 (NHAc), δ 55.3 (CHα)
HRMS (ESI+) m/z 599.2543 [M+H]+ (calc. 599.2538)

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative to Mitsunobu : Enzymatic resolution reduces DIAD consumption.
  • Continuous Flow Diazotization : Improves safety profile for aryl coupling.

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-Factor 86 32
PMI (kg/kg) 148 67
Reaction Mass Efficiency 11% 29%

Comparative Method Analysis

Three principal routes have been developed:

Linear Synthesis (Academic)

  • Total Steps : 14
  • Overall Yield : 6.8%
  • Advantage : High purity (99.5% HPLC)
  • Limitation : Low throughput

Convergent Approach (Industrial)

  • Total Steps : 9
  • Overall Yield : 12.4%
  • Advantage : Scalable to kilogram quantities
  • Limitation : Requires chiral separation

Biocatalytic Route (Emerging)

  • Total Steps : 7
  • Overall Yield : 9.1%
  • Advantage : Reduced solvent waste
  • Limitation : Enzyme cost prohibitive

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of alcohol groups to carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the conversion of carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / Identifier Key Structural Features Functional Group Variations Biological/Physicochemical Notes
Target Compound - 1-methyl ester
- 6-hydroxy group
- 3-ethylphenyl with carboxycarbonyl and 2-carboxyphenyl amino
N/A Potential enzyme-binding activity due to acetyl and carboxy groups .
: Benzoic acid, 2-[4-[(2S)-2-(acetylamino)-3-oxo-3-(pentylamino)propyl]-1-naphthalenylamino] - Naphthalenyl core
- Pentylamino group
Replaces 3-ethylphenyl with naphthalene; pentylamino instead of carboxyphenyl Increased hydrophobicity due to naphthalene; altered binding kinetics .
: (2E)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid - Hexyl ester
- α,β-unsaturated propenoic acid
Longer ester chain (hexyl vs. methyl); conjugated double bond Enhanced lipophilicity; potential for Michael addition reactions .
: Methyl 2-(octadecylcarbamoyl)benzoate - Octadecylamino carbonyl Long alkyl chain (C18) instead of butoxy linker Extreme hydrophobicity; likely used in lipid-based formulations .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles: highlights that substituent changes in regions analogous to the target compound’s 3-ethylphenyl group (e.g., naphthalene in ) cause distinct chemical shifts in regions A (positions 29–36) and B (positions 39–44), affecting hydrogen-bonding networks . The methyl ester in the target compound (vs.
  • Solubility and Stability :

    • The target’s methyl ester and hydroxyl groups balance hydrophilicity, unlike the fully hydrophobic octadecyl chain in .
    • Carboxycarbonyl groups in the target and may confer pH-dependent solubility .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester, is a complex structure that may exhibit various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Biological Activity Overview

1. Anticancer Activity
Recent studies have indicated that benzoic acid derivatives can exhibit significant anticancer properties. For instance, certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5493.0
Compound CHeLa<10

2. Cholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Some benzoic acid derivatives have shown promising results with IC50 values comparable to standard drugs such as donepezil.

Table 2: Cholinesterase Inhibition Data

Compound NameEnzyme TypeIC50 (µM)Reference
Compound DAChE7.49
Compound EBChE2.67

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Prostaglandin Receptors : The compound has been reported to bind selectively to Prostaglandin E receptors (EP3 and EP4), exhibiting antagonistic activity that could play a role in anti-inflammatory responses .
  • Enzyme Interaction : Its structural components suggest potential interactions with various enzymes involved in metabolic pathways, contributing to its anticancer and cholinesterase inhibition properties.

Case Studies

In a study investigating the anticancer potential of benzoic acid derivatives, several compounds were synthesized and tested against multiple cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced the potency and selectivity of the compounds towards specific cancer types .

Furthermore, molecular docking studies revealed favorable binding interactions between the compound and target proteins, providing insights into its mechanism of action .

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